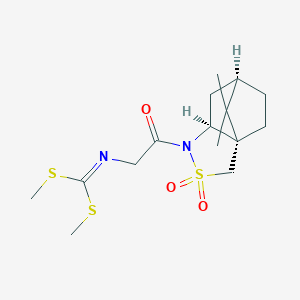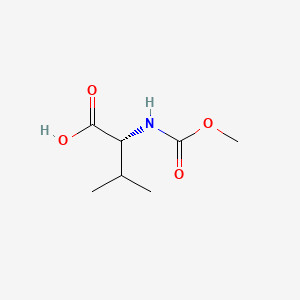
(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
“®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid” is a complex organic compound. It contains an amino group and a carboxyl group, which are common features of amino acids . The methoxycarbonyl group is an ester functional group, which could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such complex amino acids often involves methods like the Strecker Synthesis . This method is a preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .Molecular Structure Analysis
The molecular structure of amino acids, including “®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid”, is determined by the sequence of amino acids in the chain, known as the primary structure of the protein . Hydrophobic amino acids, such as valine, leucine, and isoleucine, have nonpolar R groups that do not interact well with water molecules .Chemical Reactions Analysis
Amino acid modification plays an important role across several fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function . Photocatalysis has recently emerged as a mild approach for amino acid modification .Physical And Chemical Properties Analysis
Amino acids have different chemical properties, which can affect the protein’s behavior in different environments. Hydrophobic amino acids, such as valine, leucine, and isoleucine, have nonpolar R groups that do not interact well with water molecules . New quantitative descriptors for the 20 naturally occurring amino acids have been developed based on multidimensional scaling of 237 physical–chemical properties .Scientific Research Applications
Ninhydrin Reaction in Analytical Sciences
The ninhydrin reaction, known for its broad application in the analysis of amino acids, peptides, and proteins, extends its utility to a diverse array of scientific fields. This reaction is pivotal in detecting, isolating, and analyzing compounds across agricultural, biochemical, clinical, environmental, and food sciences, among others. The unique ability of ninhydrin to form a distinctive purple dye, Ruhemann's purple, with primary amino groups at pH 5.5, allows for versatile applications in analytical chemistry and biochemistry. The adaptability of the ninhydrin reaction, including its modifications to meet specialized analytical needs, underscores its significance in scientific research, offering a solid foundation for further advancements in analytical techniques (Friedman, 2004).
Isoacids in Ruminant Nutrition
The role of isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, in ruminant nutrition highlights their importance in the intermediary metabolism and microbial fermentation within the ruminant's digestive tract. These compounds, derived from the degradation products of amino acids such as valine, isoleucine, leucine, and proline, are crucial for the biosynthesis of these amino acids and higher branched-chain volatile fatty acids. The impact of isoacids on ruminal cellulolytic bacteria and their general positive influence on microbial fermentation exemplify the intricate relationship between these compounds and ruminant health and performance. This relationship underscores the potential of (R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid derivatives in enhancing agricultural productivity and animal health (Andries et al., 1987).
Methionine Metabolism and Its Implications
Methionine, an essential amino acid, plays a critical role in various metabolic pathways, including protein synthesis, methylation of DNA, and synthesis of cysteine, cystine, and components of antioxidant systems. The importance of methionine in mammalian metabolism, its efficiency of absorption, and its supplementation in animal feed underscore its critical role in supporting metabolism and health. This area of research provides insights into the metabolic pathways involving methionine and its derivatives, revealing opportunities for nutritional strategies aimed at cancer growth control and life-span extension. The discussion on methionine dependency in cancer and the potential of methionine restriction in dietary interventions highlights the broader implications of (R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid derivatives in medical and nutritional sciences (Cavuoto & Fenech, 2012).
Future Directions
The field of photocatalytic amino acid modification is a promising area for future research . This method has the potential to generate a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids . This could greatly enhance the usefulness of amino acids in various fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function .
properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651353 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
CAS RN |
171567-86-5 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)

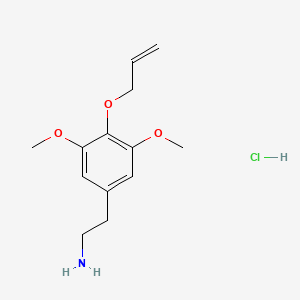
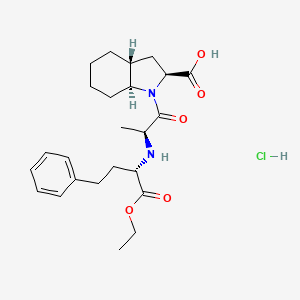


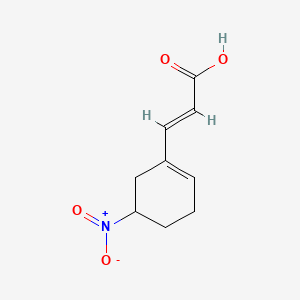


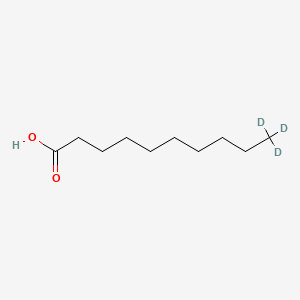

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
